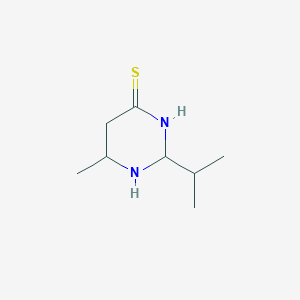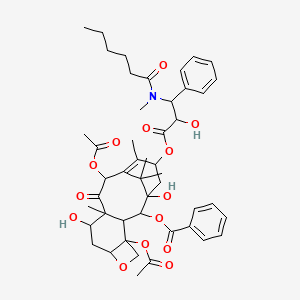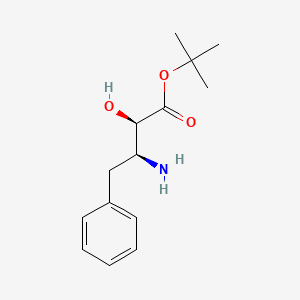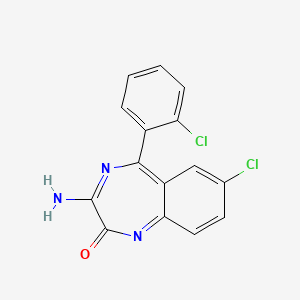
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is a chemical compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic organic compounds containing a pyrimidine ring with a keto group. This particular compound is characterized by the presence of fluorine and methyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methyl groups are introduced at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Sodium Salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学的研究の応用
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4(3H)-Pyrimidinone, 2,6-dimethyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4(3H)-Pyrimidinone, 5-chloro-2,6-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4(3H)-Pyrimidinone, 5-fluoro-2-methyl-: Has only one methyl group, which can influence its steric and electronic properties.
Uniqueness
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is unique due to the presence of both fluorine and two methyl groups, which can significantly impact its chemical reactivity, stability, and biological activity compared to similar compounds.
特性
分子式 |
C6H7FN2NaO |
|---|---|
分子量 |
165.12 g/mol |
InChI |
InChI=1S/C6H7FN2O.Na/c1-3-5(7)6(10)9-4(2)8-3;/h5H,1-2H3; |
InChIキー |
HBNDLTJZCVMETE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=O)C1F)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)

![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)


![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)

![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)



